o-Tolylhydrazine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
635-26-7 |
|---|---|
Molecular Formula |
C7H11ClN2 |
Molecular Weight |
158.63 g/mol |
IUPAC Name |
hydron;(2-methylphenyl)hydrazine;chloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-4-2-3-5-7(6)9-8;/h2-5,9H,8H2,1H3;1H |
InChI Key |
KJGFNDCSTWGUDT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NN.Cl |
Canonical SMILES |
[H+].CC1=CC=CC=C1NN.[Cl-] |
Other CAS No. |
635-26-7 |
Pictograms |
Irritant |
Synonyms |
(2-Methylphenyl)hydrazine Monohydrochloride; _x000B_o-Tolyl-Hydrazine Monohydrochloride; 2-Methylbenzenehydrazine Hydrochloride_x000B_2-Methylphenylhydrazine Hydrochloride; |
Origin of Product |
United States |
Synthetic Methodologies for O Tolylhydrazine Hydrochloride
Established Laboratory Synthesis Routes
Established laboratory methods for preparing o-tolylhydrazine (B1593758) hydrochloride are centered on the diazotization of o-toluidine (B26562) followed by a reduction and hydrolysis sequence. This multi-step process is a classic and reliable approach for the formation of arylhydrazine salts.
The synthesis pathway beginning from o-nitrotoluene involves its initial reduction to o-toluidine, which serves as the immediate precursor for the subsequent reaction steps. wikipedia.org A patented process outlines a method for preparing 2-tolylhydrazine hydrochloride starting from o-toluidine. google.com
The first critical step is the conversion of an aromatic primary amine, in this case, o-toluidine, into a diazonium salt. This is achieved through a diazotization reaction. The process involves treating a solution of o-toluidine in hydrochloric acid with an aqueous solution of sodium nitrite (B80452) at low temperatures. google.com The temperature is carefully controlled to remain between 0 and 5 °C to ensure the stability of the resulting o-tolyldiazonium chloride intermediate. google.com An excess of hydrochloric acid is maintained throughout the reaction to ensure the medium is strongly acidic. orgsyn.org
A typical procedure involves dissolving o-toluidine in hydrochloric acid, cooling the mixture to below 0 °C, and then slowly adding a sodium nitrite solution. google.com The reaction is stirred for a period, typically 20 to 30 minutes, after the addition is complete to ensure full conversion to the diazonium salt. google.com
Table 1: Reaction Parameters for the Diazotization of o-Toluidine
| Parameter | Value / Condition | Source |
|---|---|---|
| Starting Material | o-Toluidine | google.com |
| Reagents | Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂) | google.com |
| Solvent | Water | google.com |
| Temperature | 0–5 °C | google.com |
| Molar Ratio (o-Toluidine:HCl:NaNO₂) | 1 : 2.5–3 : 1–1.1 | google.com |
Following its formation, the o-tolyldiazonium chloride intermediate is reduced to form a hydrazine (B178648) derivative. A variety of reducing agents can be employed for this transformation, with sodium metabisulfite (B1197395) being a specifically cited example in a patented process. google.com The reduction using sodium metabisulfite is carried out under controlled pH and temperature conditions to achieve high yield. google.com The reaction is typically maintained at a temperature of 15–25 °C and a pH between 7 and 9. google.com
Other common reducing agents for the conversion of diazonium salts to arylhydrazines include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. thieme-connect.dersc.org Another related method uses a bisulfite-sulfite mixture for the reduction, with the reaction pH controlled between 5.8 and 7.0. google.com
Table 2: Conditions for the Reduction of o-Tolyldiazonium Chloride
| Parameter | Value / Condition | Source |
|---|---|---|
| Starting Material | o-Tolyldiazonium Chloride Solution | google.com |
| Reducing Agent | Sodium Metabisulfite (Na₂S₂O₅) | google.com |
| Temperature | 15–25 °C | google.com |
The final step in this synthetic sequence is the hydrolysis of the intermediate product obtained from the reduction. When a sulfite-based reducing agent is used, this intermediate is typically an arylhydrazine sulfonate. google.com This intermediate is then subjected to hydrolysis under acidic conditions, using hydrochloric acid, to yield the final product, o-tolylhydrazine hydrochloride. google.comgoogle.com This acid-catalyzed hydrolysis cleaves the sulfonate group, and the presence of hydrochloric acid ensures the formation of the hydrochloride salt, which can often be precipitated from the solution. thieme-connect.de
The synthesis of this compound is a specific example of a general and widely applicable method for preparing arylhydrazines from substituted anilines. thieme-connect.de This foundational two-step process, involving diazotization followed by reduction, was first reported in 1875 using sulfite (B76179) as the reducing agent. thieme-connect.de
The general procedure for the synthesis of arylhydrazine hydrochlorides begins with the diazotization of an aromatic amine. researchgate.net A slurry of the chosen aniline (B41778) derivative is made in concentrated hydrochloric acid and cooled to 0 °C. thieme-connect.de A solution of sodium nitrite in cold water is then added dropwise, maintaining the low temperature. orgsyn.orgthieme-connect.de The mixture is typically stirred for about 30 minutes at 0 °C to complete the formation of the diazonium salt before proceeding to the next step. thieme-connect.de This method is broadly applicable to a range of aniline derivatives, providing access to a diverse array of arylhydrazines. thieme-connect.deacs.org
General Procedures via Substituted Anilines
Reduction with Metal Chlorides (e.g., SnCl2 in Concentrated HCl)
A prevalent and effective method for the preparation of this compound involves the reduction of an o-tolyldiazonium salt using a metal chloride, most commonly tin(II) chloride (SnCl₂), in a concentrated hydrochloric acid (HCl) medium. thieme-connect.de This method is favored for many arylhydrazines, and it is particularly noted for providing good yields with ortho-substituted diazonium compounds. thieme-connect.de
The synthesis is a two-step process:
Diazotization of o-Toluidine: The process begins with the diazotization of o-toluidine. The aniline is dissolved in concentrated hydrochloric acid and cooled to a low temperature, typically between -5°C and 0°C. thieme-connect.dechemicalbook.com An aqueous solution of sodium nitrite (NaNO₂) is then added slowly to the cooled solution. This reaction converts the primary aromatic amine group of o-toluidine into a diazonium salt (o-tolyldiazonium chloride). Maintaining a low temperature is critical during this step to prevent the unstable diazonium salt from decomposing. thieme-connect.dechemicalbook.com
Reduction of the Diazonium Salt: The cold solution containing the freshly prepared o-tolyldiazonium chloride is then treated with a solution of tin(II) chloride dissolved in concentrated hydrochloric acid. chemicalbook.com The SnCl₂ acts as the reducing agent, converting the diazonium group (-N₂⁺) to a hydrazine group (-NHNH₂). The resulting o-tolylhydrazine precipitates from the acidic solution as its hydrochloride salt. The solid product can then be isolated by filtration. thieme-connect.dechemicalbook.com
General Reaction Scheme: Step 1: Diazotization o-CH₃C₆H₄NH₂ + NaNO₂ + 2HCl → [o-CH₃C₆H₄N₂]⁺Cl⁻ + NaCl + 2H₂O
Step 2: Reduction [o-CH₃C₆H₄N₂]⁺Cl⁻ + 2SnCl₂ + 4HCl → o-CH₃C₆H₄NHNH₃⁺Cl⁻ + 2SnCl₄
A typical laboratory procedure is outlined in the table below, based on established methodologies for arylhydrazine synthesis. thieme-connect.dechemicalbook.com
| Step | Reactant | Conditions | Observations |
|---|---|---|---|
| 1 | o-Toluidine, Concentrated HCl | Dissolve o-toluidine in concentrated HCl. Cool to -5°C to 0°C in an ice-salt bath. | A slurry or solution of the amine hydrochloride is formed. |
| 2 | Aqueous Sodium Nitrite (NaNO₂) | Add dropwise to the cold amine solution, maintaining the temperature below 5°C. | The solution may change color, indicating the formation of the diazonium salt. |
| 3 | Tin(II) Chloride (SnCl₂) in Concentrated HCl | Add the cold diazonium salt solution to a cold solution of SnCl₂ in concentrated HCl. | A precipitate of this compound forms. |
| 4 | Stirring & Isolation | Stir the mixture at room temperature for a period (e.g., 1 hour) to ensure complete reaction. chemicalbook.com Isolate the solid product by filtration. | A solid, typically off-white or pale yellow, is collected. |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Key Optimization Parameters:
Temperature Control: As previously noted, the diazotization step is highly exothermic and temperature-sensitive. Maintaining the temperature below 5°C is essential to prevent the decomposition of the diazonium salt, which would lower the yield and lead to the formation of phenolic byproducts. thieme-connect.dechemicalbook.com During the reduction step, a low initial temperature is also preferred, although some procedures allow the reaction mixture to warm to room temperature to ensure the reduction is complete. chemicalbook.com
Stoichiometry: The molar ratios of the reactants play a significant role. An excess of sodium nitrite should be avoided as it can lead to side reactions. Typically, a slight excess of the reducing agent, SnCl₂, is used to ensure complete conversion of the diazonium salt. thieme-connect.de A sufficient amount of concentrated hydrochloric acid is also critical to maintain an acidic environment, which stabilizes the diazonium salt and the final hydrazine hydrochloride product, preventing hydrolysis of the tin chloride reductant. researchgate.net
Reaction Time: The reaction time for both diazotization and reduction must be sufficient for the reactions to go to completion. Diazotization is usually rapid (20-30 minutes), while the reduction step may require a longer period of stirring, from one hour to several hours, to maximize the yield. chemicalbook.com
The following table illustrates how variations in reaction conditions could theoretically impact the synthesis of this compound, based on general chemical principles.
| Parameter | Condition A (Standard) | Condition B (Varied) | Expected Outcome of Variation |
|---|---|---|---|
| Diazotization Temperature | 0-5°C | > 10°C | Decreased yield due to diazonium salt decomposition. Increased formation of o-cresol (B1677501) byproduct. |
| Molar Equiv. of SnCl₂ (vs. Diazonium Salt) | ~2.5 eq. | < 2.0 eq. | Incomplete reduction of the diazonium salt, leading to lower yield and potential for diazo-coupling side products. |
| Molar Equiv. of SnCl₂ (vs. Diazonium Salt) | ~2.5 eq. | > 3.0 eq. | May slightly increase yield but complicates purification by requiring removal of excess tin salts. |
| Reduction Reaction Time | 1 hour | < 30 minutes | Incomplete reaction, resulting in a lower isolated yield of the final product. |
| HCl Concentration | Concentrated (~12M) | Dilute Acid | Poor diazonium salt formation; hydrolysis of SnCl₂ leading to precipitation of tin hydroxides and ineffective reduction. researchgate.net |
Advanced Organic Transformations and Reactions Utilizing O Tolylhydrazine Hydrochloride
Role in Heterocyclic Compound Synthesis
The reactivity of o-tolylhydrazine (B1593758) hydrochloride is harnessed to create complex molecular architectures, particularly those containing nitrogen atoms within a ring system. These heterocyclic structures are of significant interest due to their presence in many biologically active molecules.
Indole (B1671886) Derivatives via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for preparing indoles, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. O-Tolylhydrazine hydrochloride is a common starting material in this reaction, leading to the formation of various substituted indole derivatives.
The reaction of this compound with ketones such as isopropyl methyl ketone and 2-methylcyclohexanone (B44802) under acidic conditions, typically in acetic acid, yields methyl indolenine derivatives. mdpi.comnih.govresearchgate.net For instance, the reaction with isopropyl methyl ketone produces two isomeric products: 2,3,3,7-tetramethylindolenine. mdpi.comresearchgate.net Similarly, the reaction with 2-methylcyclohexanone can lead to the formation of isomeric dimethyl-tetrahydro-carbazole derivatives. mdpi.comresearchgate.net The reaction proceeds through the formation of an o-tolylhydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to afford the final indolenine product. exeter.ac.uk The conditions for these reactions, including the choice of acid catalyst and solvent, can influence the yield and the ratio of isomeric products. mdpi.comresearchgate.netrsc.org
Table 1: Synthesis of Methyl Indolenines
| Ketone Starting Material | Product(s) |
|---|---|
| Isopropyl Methyl Ketone | 2,3,3,7-Tetramethylindolenine |
Carbazole (B46965) derivatives can be synthesized using this compound and a suitable cyclic ketone. For example, the reaction of this compound with cyclohexanone (B45756) can produce 3-methyl-carbazole. rsc.org This transformation is a variation of the Fischer indole synthesis, where the cyclohexanone ring provides the carbon framework for the second six-membered ring of the carbazole system. The reaction is typically carried out under acidic conditions to facilitate the key rearrangement and cyclization steps. wjarr.com
Table 2: Synthesis of Carbazole Derivatives
| Starting Materials | Product |
|---|
The synthesis of more complex heterocyclic systems, such as pyrido[4,3-b]indoles, can also be achieved using this compound. The reaction of o-tolylhydrazine with tert-butyl 4-oxopiperidine-1-carboxylate under Fischer indole synthesis conditions leads to the formation of the corresponding tetrahydro-γ-carboline. acs.orgnih.gov Specifically, 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride was synthesized from o-tolylhydrazine and tert-butyl 4-oxopiperidine-1-carboxylate, yielding a white solid. acs.org This reaction demonstrates the versatility of the Fischer indole synthesis in constructing fused heterocyclic systems of medicinal importance. nih.gov
Table 3: Synthesis of Pyrido[4,3-b]indole Systems
| Starting Materials | Product |
|---|
Pyrazole (B372694) and Pyrazolone (B3327878) Derivatives
This compound is also a valuable precursor for the synthesis of pyrazole and pyrazolone derivatives. These five-membered heterocyclic compounds are known for their diverse biological activities. nih.gov
The condensation of this compound with adamantyl chalcones results in the formation of pyrazoline adamantyl compounds. researchgate.netnih.govresearchgate.net For example, the reaction of an adamantyl chalcone (B49325) with this compound in an acetic acid aqueous solution yields the corresponding RS-5 pyrazoline adamantyl compound. researchgate.netnih.gov This reaction involves the initial formation of a hydrazone, which then undergoes an intramolecular cyclization to form the pyrazoline ring. The use of a sodium acetate (B1210297) buffer is sometimes employed in these reactions. researchgate.netnih.gov These adamantyl-containing pyrazole derivatives are of interest for their potential pharmacological applications. nih.gov
Table 4: Synthesis of Pyrazole-based Adamantyl Chalcones
| Starting Materials | Product |
|---|
Formation of 1-Substituted 5-Aminopyrazoles from Benzoylacetonitriles
The condensation of β-ketonitriles, such as benzoylacetonitrile, with hydrazine (B178648) derivatives is a well-established and versatile method for the synthesis of 5-aminopyrazoles. beilstein-journals.orgnih.gov This reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazole ring. beilstein-journals.orgnih.gov
This compound serves as a key reactant in this process to generate 1-(o-tolyl)-substituted 5-aminopyrazoles. tubitak.gov.tr The reaction of this compound with benzoylacetonitrile, often facilitated by a base in a suitable solvent like ethanol (B145695), leads to the formation of the corresponding 1-substituted 5-aminopyrazole derivative. tubitak.gov.tr This transformation can be carried out using conventional heating methods or under microwave irradiation, with the latter often providing the product in excellent yield. tubitak.gov.tr
The general reaction is as follows:

Table 1: Synthesis of 1-Substituted 5-Aminopyrazoles
| Reactant 1 | Reactant 2 | Product |
|---|
This method provides a direct route to 5-aminopyrazoles, which are important building blocks in medicinal chemistry. For instance, these compounds have been utilized in the synthesis of A1 adenosine (B11128) receptor antagonists. tubitak.gov.tr
Pyridazinone Compounds
This compound is also employed in the synthesis of pyridazinone compounds. These heterocyclic structures are of interest due to their potential biological activities. kchem.org One common synthetic approach involves the reaction of a substituted phenylhydrazine hydrochloride with a suitable dicarbonyl compound or its equivalent.
For example, pyridazinone compounds can be prepared by reacting this compound with various precursors. kchem.orggoogle.comacs.org In one method, this compound is reacted with trichloroethylidene-2-acetothienone in ethanol under reflux to produce 2-(o-tolyl)-6-(2-thienyl)-3(2H)-pyridazinone. kchem.org Another approach involves the cyclization of substituted phenylhydrazine hydrochlorides with maleic anhydride (B1165640) in the presence of hydrochloric acid and water to form 6-hydroxypyridazin-3(2H)-one derivatives. acs.org
The synthesis of these compounds is often a key step in the development of potential therapeutic agents, such as σ1 receptor ligands for the treatment of neuropathic pain. acs.org
Table 2: Examples of Pyridazinone Synthesis
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Trichloroethylidene-2-acetothienone | 2-(o-Tolyl)-6-(2-thienyl)-3(2H)-pyridazinone kchem.org |
N-Arylamination of Naphthol Derivatives
Recent advances in catalysis have demonstrated the use of arylated hydrazines, including o-tolylhydrazine, as efficient nucleophiles in the N-arylamination of naphthol derivatives. researchgate.net This reaction provides a direct pathway to N-arylaminated naphthols, which are valuable intermediates in organic synthesis. The process is notable for avoiding the formation of common byproducts such as 1,1'-biaryl-2,2'-diamines or carbazoles. researchgate.net
The reaction conditions are typically mild, which helps to suppress the cleavage of the N-N bond in the hydrazine and selectively yields the desired trisubstituted hydrazine derivatives. researchgate.net This method has been successfully applied in the late-stage functionalization of complex molecules. researchgate.net
Azo Compound Formation
Azo compounds, characterized by the R-N=N-R' functional group, are synthesized through a process called diazotization, followed by a coupling reaction. anjs.edu.iq While the direct reduction of azo compounds can be a route to hydrazines, the reverse process, the formation of azo compounds from hydrazines, is also a significant transformation. organic-chemistry.org Arylhydrazines can undergo oxidation under mild conditions to form aryl radicals via unstable diazene (B1210634) intermediates, which can then lead to the formation of various functionalized products. researchgate.net
Synthesis of Thiosemicarbazide (B42300) Derivatives (e.g., 1-(o-Tolyl)-3-Thiosemicarbazide)
This compound is a key starting material in the synthesis of 1-(o-tolyl)-3-thiosemicarbazide. prepchem.com This is achieved by reacting this compound with ammonium (B1175870) thiocyanate. prepchem.com The resulting 1-(o-tolyl)-3-thiosemicarbazide is a valuable intermediate for the synthesis of other heterocyclic compounds. For instance, it can be further reacted with 2-bromoethylamine (B90993) hydrobromide to produce 2-(o-tolylhydrazino)-2-thiazoline. prepchem.com
Table 3: Synthesis of 1-(o-Tolyl)-3-Thiosemicarbazide
| Reactant 1 | Reactant 2 | Product |
|---|
Preparation of Substituted Thiourea (B124793) Derivatives (e.g., 2-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-N-(o-tolyl)hydrazine-1-carbothioamide)
While a specific synthesis for 2-(2,6-dinitro-4-(trifluoromethyl)phenyl)-N-(o-tolyl)hydrazine-1-carbothioamide was not found in the search results, the synthesis of related substituted thiourea and thiosemicarbazide derivatives from hydrazine precursors is a known chemical transformation. For example, the reaction of o-tolylhydrazine with carbon disulfide in ethanol leads to the formation of a thiosemicarbazide, which can be further functionalized. This suggests that a multi-step synthesis starting from this compound could potentially yield the target compound.
Reagent in Syntheses of Receptor Antagonists (e.g., Opioid Receptor Antagonists, Adenosine Receptor Antagonists)
This compound is a valuable reagent in the synthesis of various receptor antagonists. chemicalbook.com Its utility in creating heterocyclic scaffolds, such as pyrazoles and indoles, makes it a key component in the development of compounds that target specific biological receptors.
For example, o-tolylhydrazine has been used in the synthesis of tetrahydro-γ-carboline derivatives, which have been identified as a novel class of CFTR potentiators. nih.gov It has also been employed in the preparation of compounds that act as opioid receptor antagonists. nih.gov Furthermore, the pyrazole structures derived from o-tolylhydrazine are precursors to adenosine receptor antagonists. tubitak.gov.tr
Table 4: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 1-Substituted 5-Aminopyrazoles |
| Benzoylacetonitriles |
| Pyridazinone Compounds |
| Naphthol Derivatives |
| Azo Compounds |
| 1-(o-Tolyl)-3-Thiosemicarbazide |
| 2-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-N-(o-tolyl)hydrazine-1-carbothioamide |
| Opioid Receptor Antagonists |
| Adenosine Receptor Antagonists |
| 1-(o-Tolyl)-5-amino-3-phenylpyrazole |
| Trichloroethylidene-2-acetothienone |
| 2-(o-Tolyl)-6-(2-thienyl)-3(2H)-pyridazinone |
| Maleic anhydride |
| 6-Hydroxy-2-(o-tolyl)pyridazin-3(2H)-one |
| 1,1'-biaryl-2,2'-diamines |
| Carbazoles |
| Ammonium thiocyanate |
| 2-Bromoethylamine hydrobromide |
| 2-(o-Tolylhydrazino)-2-thiazoline |
| Carbon disulfide |
Mechanistic Investigations of Reactions Involving O Tolylhydrazine Hydrochloride
Elucidation of Reaction Pathways in Cyclization Reactions (e.g., Fischer Indole (B1671886) Mechanism)
The Fischer indole synthesis is a cornerstone of organic chemistry for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions. researchgate.net The accepted mechanism, first proposed by Robinson, involves several key steps when o-tolylhydrazine (B1593758) hydrochloride is used as the starting material. researchgate.netuni-konstanz.de
The reaction commences with the condensation of o-tolylhydrazine, liberated from its hydrochloride salt, with an aldehyde or ketone to form an o-tolylhydrazone. This is followed by a crucial acid-catalyzed tautomerization to the corresponding enehydrazine. researchgate.net This enehydrazine intermediate then undergoes a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement, which is often considered the rate-determining step, to form a new carbon-carbon bond and generate a di-imine intermediate. researchgate.netuni-konstanz.de Subsequent rearomatization, cyclization with the elimination of ammonia (B1221849), and final proton loss lead to the formation of the indole ring. researchgate.netuni-konstanz.de
Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine (B124118) is incorporated into the final indole ring. researchgate.net The reaction of o-tolylhydrazine hydrochloride with various ketones, such as isopropyl methyl ketone and 2-methylcyclohexanone (B44802), in the presence of glacial acetic acid has been shown to produce methyl-substituted indolenines in high yields. mdpi.com For instance, the reaction with isopropyl methyl ketone yields a mixture of 2,3,3,7-tetramethylindolenine. mdpi.com Similarly, the reaction with 2-methylcyclohexanone produces isomeric dimethyl-tetrahydro-carbazoles. mdpi.com
A study involving the reaction of N'-methyl-o-tolylhydrazine hydrochloride with propionaldehyde (B47417) provided evidence for a dienone-imine intermediate, supporting the Robinson mechanism. cdnsciencepub.com
Below is a table summarizing the products from the reaction of tolylhydrazine hydrochlorides with different ketones.
| Hydrazine (B178648) Reactant | Ketone Reactant | Product(s) |
| This compound | Isopropyl methyl ketone | 2,3,3,7-Tetramethylindolenine |
| m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3,4-Tetramethylindolenine and 2,3,3,6-Tetramethylindolenine mdpi.com |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine mdpi.com |
| This compound | 2-Methylcyclohexanone | 4a,8-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole |
| m-Tolylhydrazine hydrochloride | 2-Methylcyclohexanone | 4a,5- and 4a,7-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole mdpi.com |
| p-Tolylhydrazine hydrochloride | 2-Methylcyclohexanone | 4a,6-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole researchgate.net |
Catalytic Approaches and Mechanistic Studies
Catalysis plays a pivotal role in reactions involving this compound, influencing both reaction rates and selectivity. Both acid and transition metal catalysis have been extensively studied.
Acid catalysis is fundamental to the Fischer indole synthesis and other related cyclizations. researchgate.net A variety of Brønsted acids, including hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH), have been successfully employed. researchgate.netrsc.org Lewis acids such as boron trifluoride (BF₃), zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃) are also effective catalysts. researchgate.netrsc.org
The primary role of the acid catalyst is to facilitate several key steps in the reaction mechanism. Initially, it protonates the carbonyl oxygen of the aldehyde or ketone, activating it for nucleophilic attack by the hydrazine. More importantly, the acid catalyzes the tautomerization of the initially formed hydrazone to the crucial enehydrazine intermediate. researchgate.net This protonation and subsequent rearrangement are critical for the cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement to proceed. researchgate.net In the final stages of the reaction, the acid promotes the elimination of ammonia to yield the aromatic indole. researchgate.net
The choice of acid and solvent can significantly impact the reaction outcome. For example, in the synthesis of certain indolenines, careful control of reaction temperature and the selection of an appropriate acid, like p-toluenesulfonic acid in tert-butanol, were necessary to favor the formation of the desired indolenine over the corresponding indole. rsc.org In some instances, glacial acetic acid can serve as both the solvent and the acid catalyst. mdpi.comrsc.org Recent developments have also explored the use of solid acids like silica (B1680970) under mechanochemical conditions, where the acidity of silica is enhanced by the absorption of HCl, promoting the Fischer reaction. unica.it
A metal-free, Brønsted acid-mediated hydroamination of alkynes with arylhydrazines, including m- and p-tolylhydrazine hydrochloride, followed by a one-pot Fischer-type cyclization, has been developed using polyphosphoric acid (PPA). mdpi.com
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for C-N bond formation and other transformations involving arylhydrazines. uni-rostock.de While the classic Fischer indole synthesis is acid-catalyzed, palladium-catalyzed methods offer alternative routes to indole precursors and other nitrogen-containing heterocycles.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a method for synthesizing N-aryl hydrazones, which are direct precursors for the Fischer indole synthesis. rsc.org This involves the coupling of an aryl halide or tosylate with a hydrazine derivative. rsc.orgresearchgate.net For instance, a palladium-catalyzed reaction between arylhydrazines and aryl tosylates has been developed for the synthesis of unsymmetrical N,N-diarylhydrazines. researchgate.net
Furthermore, palladium catalysts can facilitate the cleavage of the C-N bond in arylhydrazines, enabling novel transformations. nih.gov A palladium-catalyzed denitrogenative coupling of arylhydrazines with aryl halides has been reported to produce functionalized biaryls. researchgate.net In a different approach, a palladium-catalyzed oxidative self-carbonylation of arylhydrazine hydrochlorides with carbon monoxide and molecular oxygen has been shown to yield symmetrical biaryl ketones through C-N bond activation. researchgate.net
The table below presents data on palladium-catalyzed reactions involving hydrazine derivatives.
| Reactants | Catalyst System | Product Type | Reference |
| Arylhydrazines, Aryl tosylates | Pd(TFA)₂, Phosphine ligand | Unsymmetrical N,N-diarylhydrazines | researchgate.net |
| Arylhydrazine hydrochlorides, CO, O₂ | Pd/Cu | Symmetrical biaryl ketones | researchgate.net |
| Arylhydrazines, Aryl bromides/iodides | Pd(II) | Functionalized biaryls | researchgate.net |
| Arylhydrazines, Olefins | Pd(0)/Pd(II) | C-C coupled products | nih.gov |
| Bromo- or chloroarenes, Benzophenone (B1666685) hydrazone | Pd(OAc)₂, MePhos | N-Aryl benzophenone hydrazones | thieme-connect.de |
These catalytic methods significantly expand the synthetic utility of this compound and other arylhydrazines, providing access to a diverse range of complex molecules.
Computational and Theoretical Studies on O Tolylhydrazine Hydrochloride and Its Derivatives
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a robust method for predicting the electronic structure and reactivity of organic molecules. mdpi.comresearchgate.net By calculating the electron density, DFT can elucidate a variety of molecular properties. For o-Tolylhydrazine (B1593758) hydrochloride, DFT calculations, often using the B3LYP hybrid functional with a 6-31G(d,p) basis set, can be employed to optimize the molecular geometry and analyze its electronic characteristics. mdpi.comresearchgate.net
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For o-Tolylhydrazine hydrochloride, the MEP would likely show negative potential around the nitrogen atoms of the hydrazine (B178648) group, indicating their susceptibility to electrophilic attack, while the positive potential would be localized around the hydrogen atoms.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.
Table 1: Calculated Electronic Properties of this compound using DFT
| Parameter | Value |
| HOMO Energy (eV) | -6.25 |
| LUMO Energy (eV) | -0.89 |
| HOMO-LUMO Gap (eV) | 5.36 |
| Electronegativity (χ) | 3.57 |
| Chemical Hardness (η) | 2.68 |
| Global Electrophilicity Index (ω) | 2.37 |
Note: The values in this table are illustrative and representative of typical DFT calculations for similar hydrazine derivatives.
Molecular Modeling and Simulation of Reaction Intermediates and Transition States
Molecular modeling and simulation techniques are instrumental in elucidating the mechanisms of chemical reactions by identifying and characterizing reaction intermediates and transition states. For reactions involving this compound, such as oxidation or condensation reactions, computational methods can map out the entire reaction pathway.
The formation of reaction intermediates, which are transient species formed during a chemical transformation, can be modeled to understand their stability and subsequent reactivity. For instance, in an oxidation reaction, the initial step might involve hydrogen abstraction from the hydrazine moiety, leading to the formation of a radical intermediate. Computational models can determine the geometry and electronic structure of this radical, providing insights into its fate in the reaction cascade.
Transition state theory is a cornerstone of these computational investigations. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction. By locating the transition state structure, chemists can understand the feasibility of a proposed reaction mechanism. For example, in the Fischer indole (B1671886) synthesis, a common reaction for arylhydrazines, computational modeling can identify the transition states for the key sigmatropic rearrangement step, helping to rationalize the observed product distribution.
Table 2: Calculated Activation Energies for a Hypothetical Reaction of o-Tolylhydrazine
| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |
| Hydrogen Abstraction | o-Tolylhydrazinyl Radical | 12.5 |
| C-N Bond Formation | Sigmatropic Rearrangement TS | 25.8 |
| Aromatization | Elimination of Ammonia (B1221849) TS | 8.2 |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from molecular modeling of reaction mechanisms.
Prediction of Spectroscopic Properties through Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. For this compound, methods like Time-Dependent DFT (TD-DFT) and Gauge-Independent Atomic Orbital (GIAO) calculations can be used to predict UV-Vis, IR, and NMR spectra, respectively.
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions that give rise to absorption in the UV-Vis spectrum. By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) can be estimated. For this compound, the predicted spectrum would likely show transitions associated with the phenyl ring and the hydrazine group.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These calculated frequencies correspond to the stretching and bending modes of the chemical bonds and can be correlated with the peaks observed in an experimental IR spectrum. For this compound, characteristic calculated vibrational frequencies would include N-H stretching, C-N stretching, and aromatic C-H bending modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO method is commonly used to calculate the NMR chemical shifts of 1H and 13C nuclei. These theoretical chemical shifts can be compared with experimental data to confirm the structure of the molecule. The calculations take into account the electronic environment of each nucleus, providing a detailed picture of the molecular structure.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| UV-Vis (TD-DFT) | λmax (nm) | 285 |
| IR (DFT) | N-H Stretch (cm-1) | 3350 |
| 1H NMR (GIAO) | Aromatic-H (ppm) | 7.2-7.5 |
| 13C NMR (GIAO) | Aromatic-C (ppm) | 115-140 |
Note: The values in this table are illustrative and based on typical quantum chemical calculations for aromatic hydrazine compounds.
Broader Research Applications and Interdisciplinary Studies Involving O Tolylhydrazine Hydrochloride
Investigations in Biochemical and Biological Systems
o-Tolylhydrazine (B1593758) hydrochloride and its derivatives have been investigated for their potential influence on the metabolic processes of various microorganisms. While direct and extensive research on the specific effects of o-tolylhydrazine hydrochloride on Saccharomyces cerevisiae is not widely documented in publicly available literature, the known mutagenic properties of hydrazine (B178648) compounds provide a basis for understanding its potential impact.
Hydrazine and its derivatives are recognized for their ability to interact with cellular components, which can lead to alterations in metabolic pathways. In the context of Saccharomyces cerevisiae, a key organism in industrial fermentation for the production of bioethanol, any substance that affects its metabolic efficiency is of significant interest. Studies on compounds structurally related to this compound, such as other hydrazine derivatives, have demonstrated both inhibitory and, in some cases, stimulatory effects on alcoholic fermentation. For instance, a study on the influence of various mutagens on alcohol fermentation by Saccharomyces cerevisiae BR-6 showed that hydrazine, at certain concentrations, could enhance the production of alcohol, while other derivatives like 2,4-dinitrophenyl hydrazine had a retarding effect asianpubs.org.
The potential mechanism of action for these effects often relates to the compound's ability to induce mutations, which can lead to strains with altered enzymatic activities. These changes can impact the efficiency of sugar conversion to ethanol (B145695). The mutagenic nature of hydrazines suggests that this compound could similarly influence the genetic makeup of S. cerevisiae, potentially leading to strains with either enhanced or diminished fermentation capabilities. However, it is crucial to note that the specific outcomes would depend on the concentration and the precise nature of the genetic alterations induced.
The table below summarizes the observed effects of some hydrazine derivatives on alcohol fermentation by S. cerevisiae, offering a comparative perspective on the potential actions of this compound.
| Compound | Concentration | Effect on Alcohol Yield | Percentage Difference from Control |
| Hydrazine | 3.0 x 10⁻⁵ M | Enhancement | (+) 0.8403% |
| 2,4-dinitrophenyl hydrazine | 1.0 x 10⁻⁵ M | Retardation | (-) 2.8475% |
| Maleic hydrazide | 1.0 x 10⁻⁵ M | Retardation | (-) 2.8960% |
Data sourced from a study on the influence of mutagens on alcoholic fermentation by S. cerevisiae BR-6. asianpubs.org
Further research is necessary to elucidate the precise effects of this compound on the metabolic pathways of Saccharomyces cerevisiae and to explore its potential applications in strain development for industrial bioproduction.
Conceptual Role as a Building Block in Advanced Materials Synthesis
This compound serves as a valuable precursor and building block in the synthesis of a variety of organic molecules, which in turn are utilized in the development of advanced materials. Its primary role in this context is in the Fischer indole (B1671886) synthesis, a well-established chemical reaction for producing the indole heterocyclic system mdpi.com. The indole ring is a fundamental structural motif found in numerous natural products and is a key component in the design of functional materials with applications in electronics and photonics.
The synthesis of substituted indoles from this compound allows for the creation of monomers that can be polymerized to form conductive polymers. These polymers are of significant interest due to their unique electronic properties, which make them suitable for applications in sensors, light-emitting diodes (LEDs), and antistatic coatings. The structure of the starting tolylhydrazine influences the properties of the resulting indole and, consequently, the final polymer.
Furthermore, indole derivatives synthesized from this compound can be functionalized to create organic dyes. These dyes are integral components of dye-sensitized solar cells (DSSCs), a promising technology for converting solar energy into electricity. The molecular structure of the dye determines its light-absorption characteristics and its efficiency in injecting electrons into the semiconductor material of the solar cell. The versatility of the Fischer indole synthesis allows for the fine-tuning of these properties by modifying the substituents on the starting hydrazine.
The conceptual pathway from this compound to advanced materials can be summarized as follows:
Fischer Indole Synthesis: this compound reacts with a ketone or aldehyde to form a substituted indole.
Monomer Functionalization: The resulting indole can be further modified to introduce specific functional groups required for polymerization or for its role as a photosensitizer.
Material Synthesis:
Conductive Polymers: Polymerization of indole-based monomers leads to the formation of conductive polymers with tailored electronic properties.
Dye-Sensitized Solar Cells: Functionalized indoles are used as dyes that absorb light and facilitate charge separation in DSSCs.
This role as a foundational building block highlights the importance of this compound in the broader field of materials science, providing a gateway to a wide range of functional organic materials.
Q & A
Q. What is the recommended method for synthesizing o-tolylhydrazine hydrochloride in a laboratory setting?
o-Tolylhydrazine hydrochloride is synthesized via diazotization of o-toluidine (2-methylaniline) followed by reduction and acid precipitation. The general protocol involves:
- Diazotization : React o-toluidine with sodium nitrite in hydrochloric acid at 0–5°C to form the diazonium salt.
- Reduction : Treat the diazonium salt with sodium sulfite under controlled pH to yield o-tolylhydrazine.
- Acid Precipitation : Add concentrated HCl to precipitate o-tolylhydrazine hydrochloride, which is then purified via recrystallization . Critical Note : Monitor temperature during diazotization to avoid side reactions (e.g., decomposition to phenolic byproducts).
Q. What analytical techniques are suitable for characterizing o-tolylhydrazine hydrochloride purity?
- Melting Point Analysis : Decomposition typically occurs near 187°C (dec), but deviations may indicate impurities or hydration states .
- HPLC with UV Detection : Use a C18 column and 0.1 M HCl as the mobile phase. Phosphomolybdic acid (PMA) can derivatize hydrazines for enhanced sensitivity .
- NMR and FT-IR : Confirm structural integrity via characteristic peaks (e.g., NH–NH2 stretch at ~3300 cm⁻¹ in IR; aromatic protons in 1H NMR) .
Q. What safety protocols are essential for handling o-tolylhydrazine hydrochloride?
- Fire Hazards : Use CO₂ or dry chemical extinguishers; avoid water jets (risk of container explosion). Poisonous gases (HCl, NOₓ) necessitate fume hoods and respirators .
- Spill Management : Evacuate untrained personnel, wear nitrile gloves, and neutralize spills with sodium bicarbonate before disposal .
- Storage : Keep in airtight containers at room temperature, away from oxidizers. Degradation over time may increase toxicity, so avoid long-term storage .
Advanced Research Questions
Q. How can this compound be applied in Fischer indole synthesis?
The compound reacts with carbonyl groups (aldehydes/ketones) to form hydrazones, which undergo acid-catalyzed cyclization to indoles.
- Methodology : Heat o-tolylhydrazine hydrochloride with a carbonyl compound (e.g., cyclohexanone) in acetic acid. The reaction produces 2-substituted indoles via [3,3]-sigmatropic rearrangement .
- Optimization : Adjust acid strength (e.g., HCl vs. H₂SO₄) to control reaction kinetics and byproduct formation .
Q. How to address discrepancies in reported melting points (e.g., 187°C vs. higher values in analogues)?
- Decomposition Dynamics : o-Tolylhydrazine hydrochloride decomposes upon melting, leading to variability. Use differential scanning calorimetry (DSC) to distinguish between melting and decomposition events .
- Hydration State : Anhydrous vs. monohydrate forms may alter observed mp. Characterize via Karl Fischer titration or TGA .
Q. What challenges arise in quantifying o-tolylhydrazine hydrochloride in biological matrices?
- Matrix Interference : Proteins and salts can mask UV signals. Pre-treat samples with protein precipitation (e.g., acetonitrile) or solid-phase extraction (C18 cartridges) .
- Stability in Solution : Degrades rapidly in neutral pH. Prepare fresh solutions in 0.1 M HCl and analyze immediately .
Q. How does o-tolylhydrazine hydrochloride compare to its meta- and para- isomers in synthetic applications?
- Reactivity Differences : The ortho-methyl group sterically hinders hydrazone formation, requiring longer reaction times compared to para-tolylhydrazine .
- Byproduct Profiles : o-Tolyl derivatives are prone to forming dimeric side products under acidic conditions; monitor via LC-MS .
Data-Driven Insights
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 158.63 g/mol | |
| CAS No. | 635-26-7 | |
| Melting Point | ~187°C (dec.) | |
| Key Hazards | Toxic, corrosive, explosive |
Q. Methodological Recommendations :
- For kinetic studies, track hydrazine decomposition via UV-Vis at 280 nm .
- In heterocyclic synthesis, combine o-tolylhydrazine with microwave-assisted protocols to reduce reaction times .
Contradiction Analysis : Discrepancies in literature data (e.g., melting points) often stem from hydration states or decomposition during measurement. Always cross-reference with spectroscopic data .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
